3-Bromo-5-chloro-2-hydroxybenzenesulfonyl chloride
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Overview
Description
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes bromine, chlorine, hydroxyl, and sulfonyl chloride functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination and chlorination of a hydroxybenzene derivative, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the sulfonyl chloride to sulfonic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as amines and alcohols are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Quinones: Resulting from the oxidation of the hydroxyl group.
Sulfonic Acids: Produced by the reduction of the sulfonyl chloride group.
Scientific Research Applications
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-hydroxybenzophenone: Similar structure but lacks the sulfonyl chloride group.
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Similar but with two chlorine atoms instead of one bromine and one chlorine.
Bromochlorobenzene: Contains bromine and chlorine substituents on a benzene ring but lacks the hydroxyl and sulfonyl chloride groups.
Uniqueness
3-Bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms, along with hydroxyl and sulfonyl chloride groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H3BrCl2O3S |
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Molecular Weight |
305.96 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrCl2O3S/c7-4-1-3(8)2-5(6(4)10)13(9,11)12/h1-2,10H |
InChI Key |
RTMADBMHNJOWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Br)Cl |
Origin of Product |
United States |
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